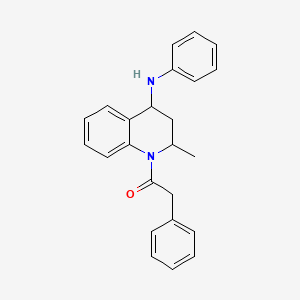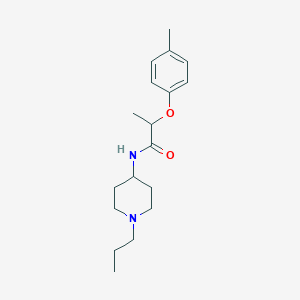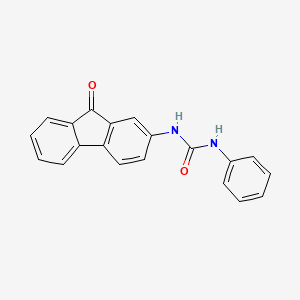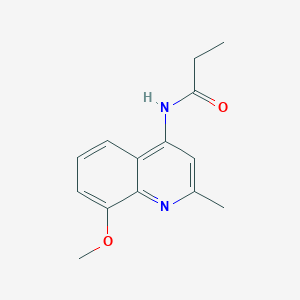
N-(1-benzofuran-2-ylcarbonyl)leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzofuran-2-ylcarbonyl)leucine, commonly known as NAAL, is a synthetic compound that has been extensively used in scientific research. NAAL is a highly potent and selective inhibitor of the enzyme glutamate carboxypeptidase II (GCPII), also known as N-acetylated alpha-linked acidic dipeptidase (NAALADase). GCPII is a zinc metallopeptidase that is highly expressed in the central nervous system (CNS) and plays a critical role in the regulation of glutamatergic neurotransmission. NAAL has been shown to have various biochemical and physiological effects on the CNS, making it a valuable tool for studying glutamatergic neurotransmission and related disorders.
作用机制
NAAL exerts its pharmacological effects by inhibiting GCPII, which is an enzyme that plays a critical role in the regulation of glutamatergic neurotransmission. GCPII is responsible for the hydrolysis of N-acetylaspartylglutamate (NAAG), which is a neuropeptide that acts as a modulator of glutamatergic neurotransmission. NAAL inhibits GCPII by binding to its active site, thereby preventing the hydrolysis of NAAG and leading to increased levels of NAAG in the CNS. The increased levels of NAAG have been shown to have various neuroprotective effects, including the inhibition of glutamate release and the reduction of oxidative stress.
Biochemical and Physiological Effects:
NAAL has been shown to have various biochemical and physiological effects on the CNS. In addition to its neuroprotective effects, NAAL has been shown to have analgesic effects in animal models of neuropathic pain. NAAL has also been shown to improve cognitive function in animal models of Alzheimer's disease and to have antipsychotic effects in animal models of schizophrenia. These effects are thought to be mediated by the inhibition of GCPII and the resulting modulation of glutamatergic neurotransmission.
实验室实验的优点和局限性
NAAL has several advantages as a research tool. It is a highly potent and selective inhibitor of GCPII, making it a valuable tool for studying the role of GCPII in various CNS disorders. NAAL is also relatively easy to synthesize and has been well-characterized in scientific literature. However, there are also some limitations to the use of NAAL in lab experiments. NAAL has poor solubility in water, which can make it difficult to administer in vivo. In addition, the use of NAAL in animal studies can be complicated by its potential toxicity and the need for appropriate controls.
未来方向
There are several future directions for the use of NAAL in scientific research. One potential direction is the development of GCPII inhibitors as therapeutic agents for CNS disorders. The neuroprotective and analgesic effects of NAAL suggest that GCPII inhibition could be a promising therapeutic strategy for neurodegenerative diseases and neuropathic pain. Another potential direction is the use of NAAL as a research tool for studying the role of GCPII in other CNS disorders, such as depression and anxiety. Finally, the development of more water-soluble forms of NAAL could improve its utility in vivo and facilitate its use in future studies.
合成方法
The synthesis of NAAL involves the coupling of 2-benzofurancarboxylic acid with leucine methyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The resulting product is then deprotected using a strong acid such as trifluoroacetic acid (TFA) to yield NAAL. The synthesis of NAAL has been described in various scientific publications and is considered to be a well-established method.
科学研究应用
NAAL has been extensively used in scientific research to study the role of GCPII in various CNS disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and neuropathic pain. NAAL has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting that GCPII inhibition could be a potential therapeutic strategy for these disorders. In addition, NAAL has been used to study the role of GCPII in the regulation of pain perception, with promising results indicating that GCPII inhibitors could be used as analgesics.
属性
IUPAC Name |
2-(1-benzofuran-2-carbonylamino)-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-9(2)7-11(15(18)19)16-14(17)13-8-10-5-3-4-6-12(10)20-13/h3-6,8-9,11H,7H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXXTYJMEAEENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzofuran-2-carbonylamino)-4-methylpentanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236263.png)

![4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine](/img/structure/B5236268.png)
![N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide](/img/structure/B5236277.png)

![2-[(2,4-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)hydrazinecarboxamide](/img/structure/B5236291.png)

![3-allyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236299.png)

![N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5236316.png)

![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5236325.png)
![2-(2-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5236327.png)
